3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Description
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (DMPIP) is a small molecule that has been studied in recent years for its potential applications in scientific research. It has been found to possess unique biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Neuroprotective Agent
This compound has shown promise as a neuroprotective agent. It may be beneficial in the treatment of neurological diseases by protecting neuronal cells from damage or degeneration. Research suggests that derivatives of this compound could penetrate the brain barrier, offering potential therapeutic benefits for brain-related ailments .
Antioxidant Properties
Compounds with similar structures have been studied for their antioxidant properties. They can neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases when overexpressed. By mitigating oxidative stress, this compound could contribute to the prevention of cellular damage .
Acetylcholinesterase Inhibition
The compound may serve as an inhibitor of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibiting AchE can affect nerve pulse transmission, which is significant in both therapeutic and toxicological studies, particularly in the context of neurodegenerative diseases .
Cytotoxicity Against Tumor Cells
There is interest in exploring the cytotoxic effects of this compound against tumor cells, especially those that are resistant to other drugs. While not all derivatives show re-sensitization to drug-resistant cancer cells, the structural framework offers a starting point for developing new anticancer agents .
DNA Interaction
The compound’s interaction with DNA has been a subject of study, particularly its ability to intercalate with DNA strands. This interaction can cause changes in DNA structure, such as lengthening and viscosity increase, which may have implications for gene expression and mutation studies .
Pharmacological Activities
Pyrazoline derivatives, which share a similar core structure with this compound, have a range of pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects. Such a broad spectrum of activities makes this compound a valuable subject for pharmacological research .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUULIHORSRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one |
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